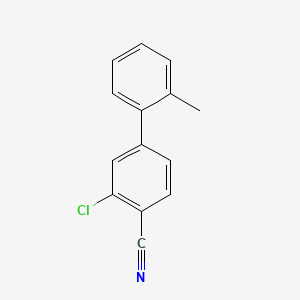

2-Chloro-4-(2-methylphenyl)benzonitrile

Description

Properties

IUPAC Name |

2-chloro-4-(2-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c1-10-4-2-3-5-13(10)11-6-7-12(9-16)14(15)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLHZNJTQIZTOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742721 | |

| Record name | 3-Chloro-2'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349059-34-2 | |

| Record name | 3-Chloro-2'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-(2-methylphenyl)benzonitrile

A Proposed Synthesis, Characterization, and Application Overview

Disclaimer: As of the latest literature review, a specific CAS (Chemical Abstracts Service) number for 2-Chloro-4-(2-methylphenyl)benzonitrile has not been publicly cataloged. This suggests the compound may be a novel chemical entity. This guide, therefore, provides a comprehensive, technically-grounded framework for its synthesis, purification, and characterization based on well-established chemical principles and analogous transformations reported in peer-reviewed literature.

Executive Summary

This technical guide is designed for researchers, medicinal chemists, and drug development professionals interested in the synthesis and potential applications of 2-Chloro-4-(2-methylphenyl)benzonitrile. This biphenyl nitrile scaffold represents a valuable pharmacophore, and its synthesis is of significant interest for the development of novel therapeutics. This document outlines a robust and efficient synthetic strategy centered around the Suzuki-Miyaura cross-coupling reaction. Furthermore, it details a comprehensive analytical workflow for the unambiguous structural elucidation and purity assessment of the target compound. The causality behind experimental choices is explained throughout, providing a field-proven perspective on the practical execution of the described protocols.

Introduction: The Significance of Biphenyl Nitrile Scaffolds

Biphenyl nitrile derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules. The nitrile group can act as a bioisostere for other functional groups, participate in hydrogen bonding, and serve as a synthetic handle for further molecular elaboration. The biphenyl moiety provides a rigid scaffold that can be strategically substituted to optimize interactions with biological targets. Substituted biphenyls are prevalent in drugs targeting a wide array of conditions, including hypertension and viral infections.[1] The specific substitution pattern of a chloro group at the 2-position and a tolyl group at the 4-position of the benzonitrile ring in the target compound presents a unique electronic and steric profile that warrants investigation for novel pharmacological activities.

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[3]

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule, 2-Chloro-4-(2-methylphenyl)benzonitrile, points to a disconnection at the C-C bond between the two aromatic rings. This leads to two primary starting materials: a substituted benzonitrile and a substituted phenylboronic acid. For this synthesis, 2-chloro-4-bromobenzonitrile is proposed as the aryl halide partner and 2-methylphenylboronic acid as the organoboron partner. This choice is based on the commercial availability of both precursors and the generally higher reactivity of aryl bromides compared to aryl chlorides in palladium-catalyzed cross-coupling reactions.[2]

Detailed Experimental Protocol

Reaction Scheme:

Sources

physicochemical properties of 2-Chloro-4-(2-methylphenyl)benzonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(2-methylphenyl)benzonitrile

Abstract

2-Chloro-4-(2-methylphenyl)benzonitrile is a biaryl nitrile compound of significant interest in synthetic and medicinal chemistry, potentially serving as a key intermediate for complex molecular architectures. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, particularly in areas such as reaction optimization, purification, formulation, and drug discovery. This technical guide provides a comprehensive framework for the characterization of this molecule. Due to the limited availability of experimental data in public literature, this document establishes the foundational molecular properties, outlines the anticipated spectroscopic profile, and presents detailed, field-proven experimental protocols for determining critical physicochemical parameters, including aqueous solubility, lipophilicity (LogP), and chemical stability. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary theoretical insights and practical methodologies to fully characterize 2-Chloro-4-(2-methylphenyl)benzonitrile.

Introduction

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, offering a rigid yet conformationally flexible backbone for constructing targeted molecules. The specific substitution pattern of 2-Chloro-4-(2-methylphenyl)benzonitrile, featuring a chloro group, a nitrile moiety, and a tolyl ring, suggests its potential as a versatile building block. For instance, the o-tolylbenzonitrile substructure is a well-known key intermediate in the synthesis of angiotensin II receptor antagonists, a class of antihypertensive drugs.[1][2][3]

The physicochemical properties of such an intermediate dictate its behavior in both chemical and biological systems. Properties like solubility influence reaction kinetics and purification strategies, while lipophilicity is a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile in a drug development context.[4] Chemical stability is essential for ensuring the integrity of the substance during storage and application.[5] This guide provides a systematic approach to defining these essential characteristics.

Compound Identification and Molecular Properties

A precise definition of the molecule's fundamental properties is the first step in its comprehensive characterization.

-

Chemical Name: 2-Chloro-4-(2-methylphenyl)benzonitrile

-

Synonyms: 2-Chloro-4-(o-tolyl)benzonitrile

-

Molecular Formula: C₁₄H₁₀ClN

-

SMILES: Cc1ccccc1c2ccc(C#N)c(Cl)c2

Table 1: Core Molecular and Physical Properties

| Property | Value | Source / Method |

| Molecular Weight | 227.69 g/mol | Calculated |

| Monoisotopic Mass | 227.050177 Da | Calculated |

| Physical Appearance | To be determined | Experimental Observation |

| Melting Point | To be determined | Experimental (e.g., DSC, Capillary Method) |

| Boiling Point | To be determined | Experimental (Not typically required for solids) |

| Calculated LogP (cLogP) | ~4.0 - 4.5 | Prediction (Based on similar structures) |

Note: Predicted values serve as initial estimates and must be confirmed by empirical data.

Anticipated Spectroscopic Profile

While specific spectra for this compound are not widely published, its structural features allow for the prediction of key spectroscopic signals essential for its identification and structural confirmation.

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the protons on the two benzene rings. A distinct singlet for the methyl (-CH₃) group protons should appear in the upfield region (approx. 2.2-2.5 ppm).

-

¹³C NMR: The spectrum will display 14 unique carbon signals. A characteristic signal for the nitrile carbon (-C≡N) is expected around 117-119 ppm. The methyl carbon signal will be in the upfield region (approx. 19-22 ppm). The remaining signals will correspond to the aromatic carbons, with their chemical shifts influenced by the chloro, nitrile, and alkyl substituents.[6]

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the nitrile (C≡N) stretching vibration is anticipated in the range of 2220-2240 cm⁻¹.[7] The spectrum will also feature bands for aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (approx. 1450-1600 cm⁻¹), as well as a C-Cl stretching vibration in the fingerprint region (typically 600-800 cm⁻¹).[7]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A key feature will be the isotopic pattern for the chlorine atom, with a prominent M+2 peak that is approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Critical Physicochemical Parameters for Drug Development

Aqueous Solubility

Solubility is a critical factor influencing bioavailability and formulation development. Based on its structure—a large, nonpolar biaryl system combined with polar nitrile and chloro groups—2-Chloro-4-(2-methylphenyl)benzonitrile is predicted to have low aqueous solubility.[8] Polar aprotic solvents like DMSO and DMF are expected to be effective, while nonpolar solvents like hexane are likely to be poor solvents.[8]

Lipophilicity (LogP)

The partition coefficient (P) between octanol and water, expressed as LogP, is the primary measure of a compound's lipophilicity.[9] A positive LogP value indicates a preference for the lipid (octanol) phase and suggests the compound is lipophilic.[9] For a molecule like this, a moderately high LogP is expected, which is often desirable for crossing biological membranes but can also lead to challenges like poor aqueous solubility and metabolic instability.

Acidity and Basicity (pKa)

The nitrile group is an extremely weak base. The lone pair of electrons on the nitrogen is held in an sp-hybridized orbital, making it very inaccessible for protonation.[10] The pKa of a protonated nitrile (a nitrilium ion) is typically very low (e.g., the pKa for protonated benzonitrile is approximately -10).[10][11] Therefore, under physiologically relevant pH conditions (pH 1-8), 2-Chloro-4-(2-methylphenyl)benzonitrile will be exclusively in its neutral, non-ionized form.

Chemical Stability

Assessing the intrinsic chemical stability of a compound is crucial for determining appropriate storage conditions and predicting its shelf-life.[12] Forced degradation studies under hydrolytic, oxidative, and photolytic stress conditions are used to identify potential degradation pathways and products.[5][13] The chloro-substituted aromatic ring may be susceptible to degradation under certain harsh conditions.[14]

Experimental Methodologies

The following section provides standardized, step-by-step protocols for the experimental determination of the key physicochemical properties.

Overall Physicochemical Characterization Workflow

This diagram illustrates the logical flow for a comprehensive physicochemical assessment.

Caption: General workflow for physicochemical characterization.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic solubility. The core principle is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved solute.[15]

Methodology:

-

Preparation: Add an excess amount of solid 2-Chloro-4-(2-methylphenyl)benzonitrile to several glass vials. The presence of undissolved solid at the end of the experiment is critical.[15]

-

Solvent Addition: Accurately add a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Sampling and Filtration: To remove all undissolved particles, centrifuge the vials. Carefully withdraw a sample of the supernatant and immediately filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PVDF) into a clean vial.[15]

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the calibrated range of an analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Determine the concentration of the solute in the diluted sample against a standard curve. Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express solubility in units such as µg/mL or µM.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. biosynth.com [biosynth.com]

- 3. 2-(4-Methylphenyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Acidity-basicity of nitriles [qorganica.es]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. Stability Testing & Studies | Southwest Research Institute [swri.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

2-Chloro-4-(o-tolyl)benzonitrile molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-Chloro-4-(o-tolyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-4-(o-tolyl)benzonitrile, a biaryl nitrile compound of significant interest in medicinal chemistry and pharmaceutical development. The biaryl nitrile scaffold is a privileged structure, most notably forming the core of the sartan class of angiotensin II receptor blockers (ARBs) used to treat hypertension. This document delves into the specific molecular architecture of 2-Chloro-4-(o-tolyl)benzonitrile, outlines a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, details methods for its structural elucidation and characterization, and discusses its potential applications as a key intermediate in drug discovery. The guide is intended to serve as a practical resource, blending theoretical principles with actionable experimental protocols for professionals in the field.

Introduction: The Significance of Biaryl Nitrile Scaffolds

The biaryl motif is a cornerstone in modern drug design, appearing in a vast array of natural products and pharmacologically active molecules.[1] Its prevalence stems from the unique structural and electronic properties conferred by the C(sp²)-C(sp²) bond, which allows for the creation of conformationally restricted yet sterically influential three-dimensional structures. When combined with a nitrile group, the resulting biaryl nitrile scaffold becomes a versatile building block in medicinal chemistry.[2][3]

The nitrile moiety is a valuable functional group; it is a bioisostere for various groups, can act as a hydrogen bond acceptor, and serves as a synthetic handle for conversion into other critical functionalities, such as the tetrazole ring found in many sartan drugs.[2][4] The compound 2-Chloro-4-(o-tolyl)benzonitrile is an exemplar of this class. Its structure, featuring a chlorinated benzonitrile ring coupled with an o-tolyl group, presents a unique combination of lipophilicity, electronic properties, and steric hindrance that can be exploited for developing novel therapeutic agents. This guide provides a detailed examination of this specific molecule, from its fundamental properties to its synthesis and characterization.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Chloro-4-(o-tolyl)benzonitrile is defined by a central biphenyl system. One ring is a benzonitrile substituted with a chlorine atom at position 2 (ortho to the nitrile). The second ring is a toluene molecule connected at its ortho position (position 2) to the fourth position of the benzonitrile ring. This specific arrangement—with substituents ortho to the biphenyl linkage and the nitrile group—imparts significant steric and electronic characteristics that influence its reactivity and potential biological activity.

Caption: 2D structure of 2-Chloro-4-(o-tolyl)benzonitrile.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the parent compound, o-tolyl benzonitrile, as a reference point. Specific data for the 2-chloro substituted version may vary slightly.

| Property | Value | Source |

| IUPAC Name | 2-Chloro-4-(2-methylphenyl)benzonitrile | - |

| Synonyms | 2-Chloro-4-(o-tolyl)benzonitrile | - |

| Molecular Formula | C₁₄H₁₀ClN | - |

| Molecular Weight | 227.69 g/mol | - |

| CAS Number | Not explicitly found, related compounds cited. | [5][6][7] |

| Appearance | Expected to be a white to off-white solid. | [8][9] |

| Melting Point | Not specified; related compound 2-(4-Tolyl)-benzonitrile melts at 50°C. | [5] |

Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the two aromatic rings is most effectively achieved using a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is the preeminent choice for this transformation due to its numerous advantages.[10]

Expertise & Rationale for Method Selection

The Suzuki-Miyaura coupling is favored in both academic and industrial settings for several key reasons:

-

Mild Reaction Conditions: The reaction typically proceeds under gentle heating and does not require harsh or pyrophoric reagents, making it safer and more scalable.[1]

-

Functional Group Tolerance: It is compatible with a wide array of functional groups, including the critical nitrile moiety, which would be intolerant to more reactive organometallics like Grignard reagents.[10]

-

Commercial Availability of Reagents: The required organoboron compounds and palladium catalysts are readily available from commercial suppliers.[11]

-

Low Toxicity: The boron-containing byproducts are generally considered to have low toxicity and are easily removed during workup.[1]

The overall synthetic strategy involves coupling an aryl halide with an arylboronic acid. For 2-Chloro-4-(o-tolyl)benzonitrile, two primary routes are viable, as illustrated below.

Caption: General workflow for synthesis and validation.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis starting from 2-chloro-4-bromobenzonitrile and o-tolylboronic acid.

Materials:

-

2-Chloro-4-bromobenzonitrile (1.0 eq)

-

o-Tolylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%)[11]

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1 v/v/v)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-bromobenzonitrile (1.0 eq), o-tolylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[11]

-

Solvent and Catalyst Addition: Add the degassed solvent mixture (Toluene/Ethanol/Water) to the flask, followed by the addition of the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-90°C) and stir vigorously. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 4-12 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).[11]

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-Chloro-4-(o-tolyl)benzonitrile.

Spectroscopic Characterization and Structural Elucidation

Confirming the molecular structure of the synthesized product is a critical, self-validating step of the process. A combination of spectroscopic techniques provides unambiguous evidence of its identity and purity.[12]

Expected Spectroscopic Data

The following table outlines the anticipated signals for 2-Chloro-4-(o-tolyl)benzonitrile based on its functional groups and structure.

| Technique | Functional Group / Proton Environment | Expected Signal / Characteristic Peak |

| ¹H NMR | Aromatic Protons (Ar-H) | Multiplets in the range of δ 7.2 - 7.8 ppm |

| Methyl Protons (-CH₃) | Singlet around δ 2.1 - 2.3 ppm | |

| ¹³C NMR | Nitrile Carbon (-C≡N) | Signal around δ 115 - 120 ppm |

| Aromatic Carbons (Ar-C) | Multiple signals in the range of δ 125 - 145 ppm | |

| Methyl Carbon (-CH₃) | Signal around δ 19 - 22 ppm | |

| IR Spectroscopy | Nitrile Stretch (C≡N) | Strong, sharp absorption band at ~2220-2240 cm⁻¹ |

| Aromatic C=C Stretch | Medium to strong bands at ~1450-1600 cm⁻¹ | |

| C-Cl Stretch | Strong absorption band at ~750-800 cm⁻¹[12] | |

| Mass Spectrometry | Molecular Ion [M]⁺ | Peak at m/z corresponding to the molecular weight (227.69), with a characteristic [M+2]⁺ isotope peak (~1/3 the intensity of M⁺) due to the ³⁷Cl isotope. |

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the purified product. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[12]

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra using standard instrument parameters. Ensure sufficient scans are acquired for a good signal-to-noise ratio, particularly for the ¹³C spectrum.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to confirm proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule. Analyze the ¹³C NMR chemical shifts to identify all unique carbon atoms.

Applications in Drug Discovery and Development

Benzonitrile derivatives are foundational in the synthesis of numerous pharmaceuticals.[2] The closely related compound, o-tolylbenzonitrile (OTBN), is a well-established key intermediate for producing sartan drugs, which are widely prescribed for hypertension.[3]

The structure of 2-Chloro-4-(o-tolyl)benzonitrile makes it a highly attractive precursor for several reasons:

-

Sartan Synthesis Analogue: It can serve as a direct analogue to OTBN, where the chlorine atom can modulate the electronic properties and lipophilicity of the final active pharmaceutical ingredient (API), potentially improving its pharmacokinetic or pharmacodynamic profile.

-

Synthetic Handle: The chlorine atom provides a reactive site for further functionalization via nucleophilic aromatic substitution or additional cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for screening.

-

Enzyme Inhibition: The biaryl nitrile structure is known to interact with various biological targets, including kinases and enzymes involved in cell signaling.[2][5] The specific substitution pattern of this molecule could be optimized to target novel proteins.

Caption: Hypothetical pathway to a sartan analogue.

Conclusion

2-Chloro-4-(o-tolyl)benzonitrile represents a strategically important molecular scaffold for chemical and pharmaceutical research. Its synthesis is reliably achieved through well-established palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura reaction, which offers high efficiency and functional group tolerance. The structural integrity of the synthesized compound can be rigorously confirmed using a standard suite of spectroscopic techniques, including NMR, IR, and mass spectrometry. As a derivative of a key intermediate used in the synthesis of blockbuster antihypertensive drugs, this compound holds considerable potential as a building block for the next generation of therapeutics, offering avenues for structural modification to enhance potency, selectivity, and pharmacokinetic properties. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis and utilization in a research and development setting.

References

- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). National Institutes of Health.

- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). PubMed Central.

- Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. (2022, June 15). ResearchGate.

- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego.

- Applications of Benzonitrile Derivatives in Drug Development. (n.d.). BenchChem.

- Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzoate. (n.d.). BenchChem.

- The Crucial Role of 4'-Bromomethyl-2-cyanobiphenyl in Sartan Synthesis: A Technical Guide. (n.d.). BenchChem.

- 2-Chlorobenzonitrile. (n.d.). Anshul Specialty Molecules.

- 2-(4-Tolyl)-benzonitrile | 114772-53-1. (n.d.). Biosynth.

- CAS No : 157366-46-6 | Product Name : o-Tolyl benzonitrile. (n.d.). Pharmaffiliates.

- Application of Organometallic Catalysts for the Synthesis of o-Tolyl Benzonitrile, a Key Starting Material for Sartans. (2021). ResearchGate.

- Ortho Tolyl Benzonitrile Manufacturer, Supplier from Aurangabad. (n.d.). TradeIndia.

- An Efficient Preparation for 2-Cyano-4'-methylbiphenyl. (2019, November 28). ChemicalBook.

- 2-Chlorobenzonitrile 98% | 873-32-5. (n.d.). Sigma-Aldrich.

- 2-Chlorobenzonitrile. (n.d.). Wikipedia.

- Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. (2021). Royal Society of Chemistry.

- Application Notes and Protocols for the Characterization of 4-(2-Chlorophenyl)-4-oxobutyronitrile. (n.d.). BenchChem.

Sources

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biosynth.com [biosynth.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Ortho Tolyl Benzonitrile Manufacturer, Supplier from Aurangabad [cefacilinasbiotics.co.in]

- 8. 2-Chlorobenzonitrile [anshulchemicals.com]

- 9. 2-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

starting materials for 2-Chloro-4-(2-methylphenyl)benzonitrile synthesis

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Chloro-4-(2-methylphenyl)benzonitrile

Introduction

2-Chloro-4-(2-methylphenyl)benzonitrile is a biaryl compound that serves as a crucial intermediate in the synthesis of various fine chemicals and pharmaceutically active compounds. Its molecular architecture, featuring a chlorinated and cyanated phenyl ring linked to a tolyl group, presents a unique synthetic challenge that necessitates a robust and efficient coupling strategy. This guide provides a detailed exploration of the primary starting materials required for its synthesis, focusing on a convergent approach centered around the powerful Suzuki-Miyaura cross-coupling reaction.

As a senior application scientist, the rationale behind the selection of specific synthetic routes and starting materials is as critical as the experimental execution itself. This document will not only outline the "what" and "how" but also the "why," providing a causal understanding of the chosen methodologies. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the two aromatic rings is the cornerstone of this synthesis. The Suzuki-Miyaura cross-coupling reaction is an exceptionally well-suited method for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its key reagents.[1][2] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide.

The retrosynthetic analysis of 2-Chloro-4-(2-methylphenyl)benzonitrile logically disconnects the molecule into two primary synthons: a halogenated 2-chlorobenzonitrile core and a 2-methylphenyl (o-tolyl) unit. This leads to the selection of two key starting materials:

-

4-Bromo-2-chlorobenzonitrile : An aryl halide that provides the main benzonitrile framework. The bromine atom is an excellent leaving group for palladium-catalyzed coupling reactions.[3]

-

2-Methylphenylboronic acid : An organoboron reagent that introduces the o-tolyl moiety.[4]

The overall synthetic strategy is depicted below, showcasing the convergent assembly of the final product from these two key intermediates.

Sources

An In-depth Technical Guide to 2-Chloro-4-(2-methylphenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-4-(2-methylphenyl)benzonitrile, a biaryl nitrile of significant interest in medicinal chemistry and materials science. By integrating foundational chemical principles with practical, field-proven insights, this document serves as an essential resource for professionals engaged in drug discovery, process development, and advanced chemical synthesis.

Introduction: The Strategic Importance of Biaryl Nitriles

Biaryl scaffolds are privileged structures in modern drug discovery, appearing in numerous top-selling pharmaceuticals.[1] Their conformational flexibility and ability to engage in multiple binding interactions make them ideal cores for designing potent and selective therapeutic agents. The nitrile functional group, a versatile pharmacophore, can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a key reactive handle for further molecular elaboration.[2] 2-Chloro-4-(2-methylphenyl)benzonitrile, combining these two key features, represents a valuable building block for the synthesis of complex molecular architectures, particularly as an intermediate in the development of novel therapeutics.[3] Its structural similarity to o-tolylbenzonitrile (OTBN), a critical precursor for the multi-billion dollar "sartan" class of antihypertensive drugs, underscores its potential in pharmaceutical research and development.[4][5]

Nomenclature and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the cornerstone of its effective application in research and development.

| Property | Value | Source |

| IUPAC Name | 2-Chloro-4-(2-methylphenyl)benzonitrile | N/A |

| Synonyms | 2-Chloro-4-(o-tolyl)benzonitrile | N/A |

| CAS Number | 1349059-34-2 | N/A |

| Molecular Formula | C₁₄H₁₀ClN | N/A |

| Molecular Weight | 227.69 g/mol | N/A |

| Predicted Boiling Point | 375.9±39.0 °C (at 760 mmHg) | N/A |

| Predicted Density | 1.19±0.1 g/cm³ | N/A |

| Predicted pKa | -3.99±0.10 | N/A |

Synthesis and Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the C-C bond between the two aryl rings is the key challenge in the synthesis of 2-Chloro-4-(2-methylphenyl)benzonitrile. The Suzuki-Miyaura cross-coupling reaction is the industry-standard method for this transformation due to its high efficiency, functional group tolerance, and relatively mild reaction conditions.[6][7][8]

Reaction Rationale and Optimization

The logical synthetic disconnection for 2-Chloro-4-(2-methylphenyl)benzonitrile points to two primary starting materials: an appropriately substituted chlorobenzonitrile and a tolylboronic acid derivative. For this synthesis, 2-chloro-4-bromobenzonitrile is the ideal starting material due to the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond will undergo oxidative addition with the palladium(0) catalyst much more readily than the more stable C-Cl bond, allowing for selective coupling at the 4-position.

Experimental Protocol: A Validated Approach

The following protocol is a representative procedure for the synthesis of 2-Chloro-4-(2-methylphenyl)benzonitrile via a Suzuki-Miyaura cross-coupling reaction, adapted from established methods for analogous biaryl compounds.[4]

Materials:

-

2-Chloro-4-bromobenzonitrile

-

2-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet, combine 2-chloro-4-bromobenzonitrile (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed 3:1:1 mixture of toluene, ethanol, and water to the flask. The solvent volume should be sufficient to ensure effective stirring.

-

Catalyst Addition: To the stirred mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Inerting: Purge the reaction flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-8 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic phase under reduced pressure to yield the crude product. Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-Chloro-4-(2-methylphenyl)benzonitrile as a pure solid.

Mechanistic Pathway

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Structural Characterization and Analytical Methods

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic data are predicted based on the known spectral characteristics of similar biaryl nitrile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.70-7.50 (m, 3H): Aromatic protons on the chlorobenzonitrile ring.

-

δ 7.40-7.20 (m, 4H): Aromatic protons on the tolyl ring.

-

δ 2.25 (s, 3H): Methyl protons of the tolyl group.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 142-138: Quaternary carbons of the biaryl linkage and the carbon bearing the chloro group.

-

δ 135-125: Aromatic CH carbons.

-

δ 118: Nitrile carbon.

-

δ 112: Carbon bearing the cyano group.

-

δ 20.5: Methyl carbon.

-

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2230 | C≡N stretch (nitrile) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~1600-1450 | C=C stretch (aromatic) |

| ~1100-1000 | C-Cl stretch |

Mass Spectrometry (MS)

-

Expected [M]⁺: m/z = 227.05 (for C₁₄H₁₀³⁵ClN) and 229.05 (for C₁₄H₁₀³⁷ClN) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

-

Key Fragmentation Pattern: Loss of the methyl group ([M-15]⁺) and the nitrile group ([M-26]⁺).

Potential Applications in Drug Development

The structural features of 2-Chloro-4-(2-methylphenyl)benzonitrile make it a highly attractive intermediate for the synthesis of a variety of pharmacologically active molecules.[2]

-

Sartan Analogues: Its core structure is highly amenable to the synthesis of novel angiotensin II receptor blockers (ARBs) for the treatment of hypertension.

-

Kinase Inhibitors: The biaryl scaffold can be elaborated to target various protein kinases that are implicated in cancer and inflammatory diseases.

-

Antiviral and Antimicrobial Agents: The benzonitrile moiety is present in several antiviral and antimicrobial compounds, suggesting that derivatives of this molecule could exhibit similar activities.[2]

Caption: Potential applications of the core scaffold.

Safety and Handling

As a benzonitrile derivative, 2-Chloro-4-(2-methylphenyl)benzonitrile should be handled with appropriate safety precautions.[9][10][11][12]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Chloro-4-(2-methylphenyl)benzonitrile is a valuable and versatile chemical intermediate with significant potential in the pharmaceutical and chemical industries. Its synthesis via the robust and scalable Suzuki-Miyaura cross-coupling reaction, coupled with its strategic structural features, makes it a key building block for the discovery and development of novel bioactive compounds. This guide provides the foundational knowledge and practical insights necessary for researchers and developers to effectively utilize this promising molecule in their work.

References

- New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Benzonitrile.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.

- Qian, X., et al. (2010). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Asian Journal of Chemistry, 22(8), 6341-6344.

- Loba Chemie. (2016). BENZONITRILE FOR SYNTHESIS MSDS.

- Vigon International. (2015). BENZONITRILE SAFETY DATA SHEET.

-

Kadu, B. S., et al. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 11(23), 7593-7622. [Link]

-

Rossi, S., et al. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(8), 9139-9171. [Link]

- BenchChem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.

- European Patent Office. (n.d.). Process for preparing aromatic nitriles - EP 0441004 B1.

- INTERSURFCHEM. (2025). Chemical Intermediates in Pharmaceuticals.

-

Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105. [Link]

-

Jorgensen, W. L., & Tirado-Rives, J. (2012). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of chemical theory and computation, 8(4), 1333–1343. [Link]

- Google Patents. (n.d.). Preparation of 2-(4-amino-chlorine5-methylphenyl)-2-(4-chlorphenyl)acetonitrile by using one-pot method - CN103172537A.

- ResearchGate. (n.d.). Application of Organometallic Catalysts for the Synthesis of o-Tolyl Benzonitrile, a Key Starting Material for Sartans.

- ChemRxiv. (2021). Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis.

Sources

- 1. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6392080B1 - Process for the preparation of a cyanobiphenyl - Google Patents [patents.google.com]

- 3. Chemical Intermediates in Pharmaceuticals - INTERSURFCHEM [polymerchem.org]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. CN103172537A - Preparation of 2-(4-amino-chlorine5-methylphenyl)-2-(4-chlorphenyl)acetonitrile by using one-pot method - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

solubility of 2-Chloro-4-(2-methylphenyl)benzonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-4-(2-methylphenyl)benzonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-4-(2-methylphenyl)benzonitrile. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data table to offer a foundational understanding of the compound's physicochemical properties and how they dictate its behavior in various organic solvents. We present a predictive solubility profile based on structural analysis and the principle of "like dissolves like." More importantly, this guide furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate precise, reliable data tailored to their specific applications, such as reaction optimization, purification, and formulation development.

Introduction and Physicochemical Profile

2-Chloro-4-(2-methylphenyl)benzonitrile is a substituted biphenyl compound featuring a nitrile (-C≡N) and a chloro (-Cl) group. These functional groups, attached to a biphenyl-like backbone, create a molecule with distinct regions of varying polarity. Understanding the interplay between these features is paramount to predicting and confirming its solubility.

-

Nonpolar Core: The biphenyl structure, composed of two aromatic rings, forms a large, nonpolar, and rigid backbone. This core favors interactions with nonpolar or moderately polar aromatic solvents through π-π stacking.

-

Polar Functional Groups:

-

The nitrile group is strongly polar and can act as a hydrogen bond acceptor.

-

The chloro group is electronegative, adding to the molecule's overall dipole moment.

-

This combination suggests that 2-Chloro-4-(2-methylphenyl)benzonitrile is a largely nonpolar molecule with significant polar character, making it unlikely to be soluble in the extremes of the polarity scale (e.g., water or hexane). Its optimal solubility is anticipated in solvents that can effectively solvate both its nonpolar backbone and its polar functionalities.

Caption: Structural analysis of 2-Chloro-4-(2-methylphenyl)benzonitrile.

Theoretical Principles and Predicted Solubility Profile

The foundational principle governing solubility is that "like dissolves like"[1][2]. This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. Key factors influencing solubility include:

-

Polarity: Solvents and solutes are broadly classified as polar or nonpolar. Polar solvents will more effectively dissolve polar solutes, and vice-versa[1].

-

Hydrogen Bonding: The ability of a solute or solvent to act as a hydrogen bond donor or acceptor significantly impacts solubility in protic solvents (e.g., alcohols, water).

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature[1]. This is a critical parameter to control and report in any solubility study.

Based on these principles, a qualitative solubility profile for 2-Chloro-4-(2-methylphenyl)benzonitrile can be predicted.

Table 1: Predicted Qualitative Solubility of 2-Chloro-4-(2-methylphenyl)benzonitrile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene | Good to High | The aromatic nature of the solvent interacts favorably with the compound's biphenyl core via π-π stacking. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Moderately polar solvents that can effectively solvate the entire molecule without strong hydrogen bonding networks to overcome. |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | Moderate to Good | These solvents can interact with the polar nitrile and chloro groups while still accommodating the nonpolar backbone. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The strong hydrogen-bonding network of the alcohol is disrupted by the large nonpolar part of the solute, limiting solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | These solvents lack the polarity and aromaticity to effectively solvate the polar functional groups or the biphenyl core. |

| Highly Polar Protic | Water | Insoluble | The molecule's large nonpolar surface area and inability to act as a hydrogen bond donor prevent it from dissolving in water.[3] |

Experimental Determination of Solubility

While predictions are valuable, empirical testing is essential for obtaining accurate solubility data. The following protocols provide a systematic approach, from a rapid initial screen to a precise quantitative measurement.

Workflow for Solubility Determination

The following workflow provides a logical progression for characterizing the solubility of the target compound.

Caption: Experimental workflow for determining compound solubility.

Protocol 1: Qualitative (Scout) Solubility Determination

This rapid method provides a preliminary assessment to classify the compound's solubility in a range of solvents, guiding the selection of solvents for quantitative analysis.

Methodology:

-

Preparation: Aliquot approximately 10 mg of 2-Chloro-4-(2-methylphenyl)benzonitrile into separate, labeled 1.5 mL glass vials.

-

Solvent Addition: To the first vial, add the chosen solvent (e.g., Dichloromethane) dropwise, starting with 0.1 mL.

-

Mixing: Cap the vial and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the vial against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear, particle-free solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.[4]

-

-

Incremental Addition: If the solid is not fully dissolved, add another 0.1 mL of solvent, vortex, and observe again. Continue this process up to a total volume of 1 mL.

-

Classification:

-

Soluble: Dissolves in < 0.5 mL (~ >20 mg/mL).

-

Partially Soluble: Dissolves between 0.5 mL and 1.0 mL, or some solid remains at 1.0 mL.

-

Insoluble: Little to no solid dissolves even after adding 1.0 mL (~ <10 mg/mL).

-

-

Repeat: Repeat steps 2-6 for each solvent selected from Table 1.

Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic solubility of a compound at a specific temperature.[1] It relies on creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

-

System Preparation: Add an excess amount of 2-Chloro-4-(2-methylphenyl)benzonitrile to a sealed, screw-cap glass vial. "Excess" is critical; ensure a visible amount of solid will remain undissolved to guarantee saturation. For example, add ~50 mg of solid to 2 mL of the chosen solvent.

-

Equilibration: Place the vial in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). Agitate the slurry for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours. A preliminary time-course study can validate the minimum required equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for 2-4 hours to let the excess solid settle. Carefully remove an aliquot of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm PTFE filter. This step is crucial to remove all undissolved solid particles.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent and analyze the concentration using a pre-validated analytical method.

-

High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. A calibration curve must be prepared using standards of known concentrations.

-

UV-Vis Spectroscopy: A simpler method if the compound has a distinct chromophore and no interfering substances are present. A Beer-Lambert law calibration curve is required.

-

Gravimetric Analysis: The filtered supernatant can be accurately weighed, the solvent evaporated under controlled conditions, and the remaining solid residue weighed. This method is less sensitive and requires higher solubility.

-

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the original solvent. Express the final result in clear units, such as mg/mL or mol/L, and report the temperature at which the measurement was made.

Conclusion

The solubility of 2-Chloro-4-(2-methylphenyl)benzonitrile is governed by its unique bifunctional chemical structure, featuring a large nonpolar biphenyl core and distinct polar nitrile and chloro groups. This guide predicts a favorable solubility profile in moderately polar to nonpolar solvents, particularly chlorinated and aromatic solvents, with limited solubility in highly polar or aliphatic media. While these predictions provide a strong theoretical foundation, the detailed experimental protocols included herein empower researchers to determine precise, application-relevant solubility data. The rigorous application of the quantitative shake-flask method will yield the most trustworthy and reproducible results, which are indispensable for the successful development of synthetic, purification, and formulation processes involving this compound.

References

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. (n.d.). Available at: [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Available at: [Link]

Sources

The Multifaceted Role of Substituted Benzonitriles in Modern Medicinal Chemistry: A Technical Guide

Abstract

Substituted benzonitriles represent a cornerstone scaffold in contemporary drug discovery and development. The unique physicochemical properties of the nitrile group, coupled with the versatility of the benzene ring for substitution, provide a powerful platform for designing novel therapeutic agents with finely tuned pharmacological profiles. This technical guide offers an in-depth exploration of the diverse applications of substituted benzonitriles in medicinal chemistry. We will delve into their critical roles in molecular recognition, their function as bioisosteric replacements, and their increasing importance as reactive moieties in covalent inhibitors. This guide will further provide practical insights into their synthesis, structure-activity relationships (SAR), and the underlying principles that govern their successful application in drug design, catering to researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of the Benzonitrile Moiety

The benzonitrile unit, a simple aromatic ring appended with a cyano group, is a deceptively versatile player in the medicinal chemist's toolkit. Its prevalence in approved pharmaceuticals and clinical candidates attests to its biocompatibility and multifaceted utility.[1][2] The nitrile group, with its linear geometry, strong dipole moment, and ability to act as a hydrogen bond acceptor, offers a unique combination of features that can be exploited to enhance binding affinity, modulate physicochemical properties, and even impart novel mechanisms of action.[2][3] This guide will dissect the various strategic applications of substituted benzonitriles, moving beyond a simple catalog of examples to provide a deeper understanding of the rationale behind their use.

The Versatile Roles of the Nitrile Group in Drug-Target Interactions

The nitrile functional group is far from being a passive substituent. Its electronic properties and compact size allow it to engage in a variety of crucial interactions with biological targets, often dictating the potency and selectivity of a drug molecule.

A Key Player in Non-Covalent Binding: Hydrogen Bonds and Polar Interactions

In many instances, the nitrogen atom of the nitrile group, with its lone pair of electrons, acts as a potent hydrogen bond acceptor.[1][3] This interaction is frequently observed in the active sites of enzymes, where the nitrile can mimic the hydrogen bonding capabilities of a carbonyl group.[1] For example, in non-steroidal aromatase inhibitors like letrozole and anastrozole, the para-substituted nitrile group is essential for their inhibitory activity, as it is believed to form a critical hydrogen bond within the enzyme's active site, mimicking the carbonyl group of the natural substrate.[1][4]

Beyond direct hydrogen bonding, the strong dipole of the nitrile group facilitates favorable polar interactions within a protein's binding pocket, contributing to overall binding affinity.[1] Its ability to project into narrow, sterically congested clefts where larger functional groups would be sterically hindered further underscores its utility.[1]

A Master of Disguise: The Nitrile as a Bioisostere

In classical medicinal chemistry, the nitrile group is often considered a bioisostere for other functional groups, such as a carbonyl, hydroxyl, carboxyl group, or even a halogen atom.[3] This bioisosteric replacement can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and better oral bioavailability.[2][5] The nitrile group is generally robust and not readily metabolized, often passing through the body unchanged.[1]

The Rise of the Covalent Modifier: Nitriles as Electrophilic Warheads

A particularly exciting and rapidly evolving application of the nitrile group is its use as a "warhead" in the design of covalent inhibitors.[6][7] While traditionally viewed as relatively unreactive, under specific, enzyme-catalyzed conditions, the electrophilic carbon atom of the nitrile can be attacked by a nucleophilic residue (typically a cysteine or serine) in the active site of a target protein.[6] This forms a covalent adduct, leading to potent and often prolonged inhibition.[6][8]

This approach has been successfully employed in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, such as saxagliptin and vildagliptin.[1] In these drugs, the α-amino nitrile moiety reacts with a catalytic serine residue in the DPP-IV active site to form a reversible covalent bond.[1] More recently, the COVID-19 therapeutic nirmatrelvir (a component of Paxlovid) utilizes a nitrile warhead to covalently bind to the catalytic cysteine of the SARS-CoV-2 main protease.[8][9]

Strategic Synthesis of Substituted Benzonitriles

The widespread application of substituted benzonitriles is underpinned by the availability of robust and versatile synthetic methodologies for their preparation. Several key strategies are routinely employed in both academic and industrial settings.[10]

Core Synthetic Strategies

| Synthetic Method | Description | Starting Materials | Key Reagents/Catalysts |

| Cyanation of Aryl Halides | A powerful transition-metal-catalyzed cross-coupling reaction to introduce a cyano group.[10] | Aryl halides (iodides, bromides, chlorides) | Palladium or copper catalysts, cyanide source (e.g., Zn(CN)₂, KCN) |

| Sandmeyer Reaction | A classic method for converting anilines into benzonitriles via a diazonium salt intermediate.[10] | Anilines | NaNO₂, acid (e.g., HCl), CuCN |

| Dehydration of Benzamides | A direct method involving the removal of a water molecule from a primary benzamide.[10] | Primary benzamides | Dehydrating agents (e.g., P₂O₅, SOCl₂, triflic anhydride) |

| From Benzaldehydes | One-pot procedures often proceeding through an oxime intermediate.[11] | Benzaldehydes | Hydroxylamine, dehydrating agent |

Representative Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Bromotoluene

This protocol outlines a typical palladium-catalyzed cyanation reaction, a widely used method for the synthesis of substituted benzonitriles.

Materials:

-

4-Bromotoluene

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a glovebox, to a vial add 4-bromotoluene (1.0 mmol), zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).[10]

-

Add anhydrous DMAc (2 mL) and seal the vial.[10]

-

Remove the vial from the glovebox and place it in a preheated oil bath at 80 °C.[10]

-

Stir the reaction mixture for 16 hours.[10]

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.[10]

-

Wash the organic layer with water and then with brine.[10]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[10]

-

Purify the crude product by flash column chromatography on silica gel to afford 4-methylbenzonitrile.[10]

Caption: Workflow for the synthesis of a substituted benzonitrile.

Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

The biological activity of substituted benzonitriles can be profoundly influenced by the nature and position of substituents on the aromatic ring.[12][13] Understanding these structure-activity relationships is crucial for the rational design of potent and selective drug candidates.[13]

Electronic Effects of Substituents

The electronic properties of substituents on the benzene ring modulate the reactivity of both the ring and the nitrile group.[14]

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) groups decrease the electron density of the aromatic ring. This can enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack, which is a key consideration in the design of covalent inhibitors.[14] EWGs can also activate the ring towards nucleophilic aromatic substitution.[14]

-

Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the ring. This can influence π-π stacking interactions with aromatic residues in a protein's active site.[2] However, strong EDGs may decrease the reactivity of the nitrile group towards nucleophilic attack.

A Case Study: Aromatase Inhibitors

The development of non-steroidal aromatase inhibitors provides a clear example of SAR in action. For this class of compounds, a para-substituted benzonitrile is a common structural feature.[1]

| Substituent at para-position | Impact on Aromatase Inhibition | Rationale |

| Nitrile (-CN) | Essential for high potency | Acts as a key hydrogen bond acceptor, mimicking the natural substrate.[1] |

| Imidazole/Triazole Ring | Crucial for coordinating to the heme iron of the enzyme | This interaction is a primary driver of inhibitory activity. |

| Other Substituents | Modulate physicochemical properties (solubility, metabolism) | Fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] |

Benzonitrile-Containing Drugs in Action: A Signaling Pathway Example

Letrozole, a substituted benzonitrile derivative, is a potent aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer.[4] It acts by blocking the final step in estrogen biosynthesis, thereby depriving cancer cells of the estrogen they need to grow.

Caption: Letrozole inhibits the aromatase enzyme.

Future Perspectives and Conclusion

The role of substituted benzonitriles in medicinal chemistry continues to expand. Their application in targeted covalent inhibitors is a particularly promising area of research, offering the potential for highly potent and selective drugs with prolonged duration of action.[6] Furthermore, the benzonitrile moiety is being explored in the development of radiolabeled imaging agents for diagnostic purposes and as a versatile building block in combinatorial chemistry for the rapid generation of compound libraries.[1]

References

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry, 10(23). [Link]

-

Mol-Instincts. (n.d.). The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Mol-Instincts. [Link]

-

Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. [Link]

- Google Patents. (2003).

- Google Patents. (2005).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

ResearchGate. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies | Request PDF. ResearchGate. [Link]

-

ResearchGate. (2022). The chemical structure of some biologically important benzonitrile derivatives. ResearchGate. [Link]

-

RSC Medicinal Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. [Link]

-

RSC Medicinal Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Benzonitrile. Wikipedia. [Link]

-

ResearchGate. (n.d.). Nitrile-based reversible covalent inhibitors. ResearchGate. [Link]

-

T3DB. (2009). Benzonitrile (T3D1691). T3DB. [Link]

-

de Almeida, T. C., & da Silva, A. B. F. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 14(4), 591-610. [Link]

-

Molecules. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(8), 2561. [Link]

-

ResearchGate. (2025). Application of Nitrile in Drug Design. ResearchGate. [Link]

-

ACS Publications. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

-

Sgrignani, J., & Bon, M. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(8), 2561. [Link]

-

Nature. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature. [Link]

-

Drug Design. (2005). Structure Activity Relationships. Drug Design. [Link]

-

Cambridge MedChem Consulting. (2023). Covalent Inhibitors. Cambridge MedChem Consulting. [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Biaryl Benzonitrile Compounds: Synthesis, Medicinal Applications, and Material Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are a cornerstone in modern chemistry, appearing as crucial structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals.[1] Within this important class of molecules, biaryl benzonitriles hold a particularly privileged position. The incorporation of a nitrile (-C≡N) group onto a biaryl framework imparts unique electronic and steric properties, making these compounds highly valuable in both medicinal chemistry and materials science.

The nitrile group is a versatile pharmacophore capable of engaging in hydrogen bonding and polar interactions with biological targets.[1] Its presence can significantly enhance the binding affinity of a drug candidate, improve its pharmacokinetic profile, and block potential sites of metabolic degradation.[1] This has led to the successful development of over 30 pharmaceuticals containing a nitrile group, with many more currently in clinical trials.[1]

From a synthetic standpoint, the construction of the biaryl bond has been a subject of intense research, with palladium- and nickel-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Kumada couplings being the most prevalent methods. The choice of synthetic route is often dictated by the desired substitution pattern and the compatibility of functional groups.

This technical guide provides a comprehensive overview of biaryl benzonitrile compounds, covering their synthesis, structure-activity relationships in drug discovery, and emerging applications in materials science. Detailed experimental protocols and mechanistic insights are provided to aid researchers in this dynamic field.

Part 1: Synthesis of Biaryl Benzonitrile Compounds

The construction of the biaryl C-C bond is the critical step in the synthesis of these compounds. Several powerful cross-coupling methodologies have been developed, with the Suzuki-Miyaura coupling being a workhorse in both academic and industrial settings.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an aryl halide or triflate with an arylboronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex biaryl benzonitriles.

A common strategy involves the coupling of a benzonitrile-containing aryl halide with an appropriate arylboronic acid. For example, 4-bromobenzonitrile is a readily available starting material for the synthesis of a variety of biaryl compounds.[1]

Experimental Protocol: Synthesis of 2-(4'-methylphenyl)benzonitrile via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a key intermediate for angiotensin II antagonists.[2]

Materials:

-

2-Chlorobenzonitrile

-

4-Methylphenylmagnesium chloride

-

Palladium(II) acetate (Pd(OAc)₂)

-

N,N'-bis(2,6-diisopropylphenyl)-imidazol-2-ylidene (IPr)

-

Triphenyl phosphite (P(OPh)₃)

-

Dioxane

-

Water

-

Sodium Carbonate (Na₂CO₃)

Procedure:

-

To a reaction vessel, add 2-chlorobenzonitrile (1 equivalent), 4-methylphenylboronic acid (1.2 equivalents), Pd(OAc)₂ (2 mol%), IPr (4 mol%), and P(OPh)₃ (4 mol%).

-

Add dioxane and an aqueous solution of Na₂CO₃ (2 M, 3 equivalents).

-

Heat the reaction mixture at 110 °C for 4 hours.

-

After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(4'-methylphenyl)benzonitrile.

Other Cross-Coupling Methodologies

While the Suzuki-Miyaura coupling is widely used, other methods offer complementary reactivity and may be advantageous in specific cases. These include:

-

Negishi Coupling: Utilizes an organozinc reagent and a palladium or nickel catalyst.

-

Kumada Coupling: Employs a Grignard reagent and a palladium or nickel catalyst.

-

Stille Coupling: Involves the reaction of an organotin compound with an organic halide catalyzed by palladium.

-

Hiyama Coupling: Uses an organosilicon compound with an organic halide in the presence of a palladium catalyst.

-

Gomberg–Bachmann Reaction: A classical method for the synthesis of symmetrical biaryls from diazonium salts.[3]

The choice of coupling partners and catalyst system is crucial for achieving high yields and selectivity. For instance, nickel catalysts can be a more cost-effective alternative to palladium for large-scale syntheses.

Synthesis via Aryne Intermediates

An alternative to metal-catalyzed cross-coupling is the use of aryne intermediates. This approach can provide access to biaryl structures that are difficult to obtain through other methods. The reaction involves the generation of a highly reactive benzyne species, which then undergoes a coupling reaction with an aryl nucleophile.

Cyanation Reactions

In some synthetic strategies, the biaryl core is constructed first, followed by the introduction of the nitrile group. This can be achieved through various cyanation reactions, such as the electrophilic cyanation of an aryl bromide using a reagent like N-cyano-N-phenyl-p-methylbenzenesulfonamide after formation of a Grignard reagent.

Diagram: Synthetic Routes to Biaryl Benzonitriles

Caption: Key synthetic strategies for biaryl benzonitriles.

Part 2: Applications in Medicinal Chemistry

The biaryl benzonitrile motif is a key component in a wide range of therapeutic agents, demonstrating its importance in drug design and development.[1]

Angiotensin Receptor Blockers (ARBs)

A prominent class of drugs featuring the biaryl benzonitrile scaffold is the "sartan" family of angiotensin receptor blockers (ARBs), used to treat hypertension. Compounds like losartan, valsartan, and irbesartan all contain the o-tolyl benzonitrile (OTBN) core structure. The nitrile group in these molecules plays a crucial role in binding to the angiotensin II type 1 (AT₁) receptor.

Kinase Inhibitors

Kinases are a class of enzymes that are frequently dysregulated in cancer and other diseases.[4] Biaryl benzonitriles have emerged as potent and selective kinase inhibitors. For example, some derivatives have been developed as inhibitors of G2019S-LRRK2 kinase, a target for Parkinson's disease.[5] The nitrile group in these inhibitors often forms a key hydrogen bond interaction with a lysine residue in the kinase active site.[5]

PD-1/PD-L1 Interaction Inhibitors

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system.[6] Small molecule inhibitors of this interaction are a promising new class of cancer therapeutics. Biaryl-containing compounds, including those with a benzonitrile moiety, have been designed to disrupt the PD-1/PD-L1 interaction.[7][8]

Diagram: Biaryl Benzonitriles in Kinase Inhibition

Caption: Interaction of a biaryl benzonitrile inhibitor with a kinase active site.

Antiviral Agents

Biaryl amide derivatives have shown significant activity against a range of viruses, including HIV-1 and Hepatitis C virus (HCV).[9][10] The nitrile group can act as a bioisostere for other functional groups and its strong dipole can facilitate crucial interactions with viral proteins.[1] For instance, certain benzonitrile derivatives have been identified as potent inhibitors of HCV entry into host cells.[6]

Structure-Activity Relationship (SAR) Studies